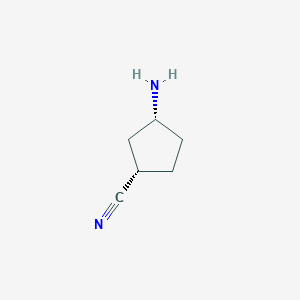

(1S,3R)-3-Aminocyclopentanecarbonitrile

Description

Contextual Significance of Chiral Aminocyclopentane Derivatives in Synthetic Chemistry

Chirality is a fundamental concept in chemistry and pharmacology, as the three-dimensional arrangement of atoms in a molecule can dictate its biological activity. researchgate.netnih.gov Over half of the drugs currently in use are chiral compounds, and there is a significant trend towards marketing single-enantiomer drugs to enhance efficacy and reduce potential side effects associated with an inactive or less active isomer. nih.govsemanticscholar.org

Within this context, chiral aminocyclopentane derivatives represent a critically important class of molecular scaffolds. Their structure is frequently incorporated into bioactive molecules and serves as a key intermediate in the synthesis of a wide range of pharmaceuticals. The cyclopentane (B165970) ring offers a balance of rigidity and conformational flexibility that is advantageous for binding to biological targets like enzymes and receptors.

These derivatives are recognized as valuable building blocks for several reasons:

Structural Scaffolding : They provide a robust framework for the synthesis of carbocyclic nucleoside analogues, which are a cornerstone of antiviral therapies. For instance, the γ-lactam known as Vince lactam is a crucial precursor for antiviral drugs like Carbovir and Abacavir, and it provides access to γ-amino acid derivatives built on a cyclopentane frame. researchgate.net

Pharmaceutical Intermediates : Compounds such as (+)-(1S,3R)-3-Aminocyclopentane carboxylic acid are versatile intermediates used in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. chemimpex.com Its structural similarity to natural amino acids allows for its integration into peptide-based drug discovery programs. chemimpex.com

Stereochemical Control : The defined stereochemistry of these derivatives allows for precise control in asymmetric synthesis, which is essential for producing enantiomerically pure final products. This is exemplified in the enantioselective synthesis of compounds like (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (ACPD), an excitatory amino acid, where the cyclopentane ring is a core feature. nih.gov

The utility of these compounds spans various therapeutic areas, highlighting the significance of the chiral aminocyclopentane motif in medicinal chemistry.

Table 1: Examples of Chiral Aminocyclopentane Derivatives and Their Applications

| Compound Name | Application/Significance |

|---|---|

| (+)-(1S,3R)-3-Aminocyclopentane carboxylic acid | Building block for pharmaceuticals, particularly for drugs targeting neurological disorders. chemimpex.com |

| (1S,3R)-1-Aminocyclopentane-1,3-dicarboxylic acid (ACPD) | An excitatory amino acid analog used in neuroscience research. nih.gov |

| 2-Azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam) | Precursor to carbocyclic nucleoside analogues with antiviral activity (e.g., Carbovir, Abacavir). researchgate.net |

| (1S,3R)-3-Aminocyclopentanol | A synthetic intermediate useful for pharmaceutical synthesis. nih.govglpbio.com |

Stereochemical Considerations and Naming Conventions for the (1S,3R) Stereoisomer

The name "(1S,3R)-3-Aminocyclopentanecarbonitrile" precisely describes a single stereoisomer out of four possible ones. This specificity is conveyed using the Cahn-Ingold-Prelog (CIP) nomenclature system, which is the standard method for designating the absolute configuration of stereocenters. qmul.ac.ukqmul.ac.uk A stereocenter, or chiral center, is typically a carbon atom bonded to four different substituents. nih.gov

The designation involves two parts:

Locants (1 and 3) : These numbers indicate the positions of the stereocenters on the cyclopentane ring. The carbon atom attached to the nitrile group (-CN) is assigned position 1, and the carbon attached to the amino group (-NH2) is at position 3.

Stereodescriptors (S and R) : These letters describe the absolute configuration at each stereocenter. 'S' comes from the Latin sinister (left), and 'R' comes from rectus (right).

The assignment of 'R' or 'S' is determined by the following CIP sequence rules: qmul.ac.ukiupac.org

Each of the four groups attached to the chiral center is assigned a priority based on the atomic number of the atom directly bonded to the chiral center. Higher atomic numbers receive higher priority.

If two atoms are isotopes, the one with the higher mass number has higher priority.

If there is a tie, the process is continued by comparing the atoms attached to the tied atoms, moving outward until a point of difference is found.

Once priorities (1 > 2 > 3 > 4) are assigned, the molecule is oriented so that the lowest priority group (4) points away from the viewer.

The direction from the highest priority group (1) to the second (2) and then to the third (3) is observed. If the direction is clockwise, the configuration is 'R'. If it is counter-clockwise, the configuration is 'S'.

For this compound, the analysis is as follows:

At Carbon 1 (C1) : This carbon is bonded to the nitrile group (-CN), two ring carbons (C2 and C5), and a hydrogen atom. The configuration is designated 'S' , indicating a counter-clockwise arrangement of priorities when viewed correctly.

At Carbon 3 (C3) : This carbon is bonded to the amino group (-NH2), two ring carbons (C2 and C4), and a hydrogen atom. The configuration is designated 'R' , indicating a clockwise arrangement of priorities.

The precise (1S,3R) configuration is crucial because different stereoisomers of a molecule can have vastly different pharmacological and toxicological profiles. nih.gov Therefore, unambiguous naming is essential for communicating the exact chemical structure in research and development. saskoer.ca

Table 2: CIP Priority Assignment for this compound

| Stereocenter | Substituent | Reason for Priority | Priority | Configuration |

|---|---|---|---|---|

| Carbon-1 | -CN (Nitrile) | Nitrogen (atomic number 7) has higher priority than Carbon (6). | 1 | S |

| -C5 (Ring Carbon) | Path C5-C4-C3(-N) takes precedence over C2-C3(-N). | 2 | ||

| -C2 (Ring Carbon) | Path C2-C3(-N) has lower precedence. | 3 | ||

| -H (Hydrogen) | Hydrogen (atomic number 1) has the lowest priority. | 4 | ||

| Carbon-3 | -NH₂ (Amino) | Nitrogen (atomic number 7) has higher priority than Carbon (6). | 1 | R |

| -C4 (Ring Carbon) | Path C4-C5-C1(-C≡N) takes precedence over C2-C1(-C≡N). | 2 | ||

| -C2 (Ring Carbon) | Path C2-C1(-C≡N) has lower precedence. | 3 | ||

| -H (Hydrogen) | Hydrogen (atomic number 1) has the lowest priority. | 4 |

Structure

3D Structure

Properties

IUPAC Name |

(1S,3R)-3-aminocyclopentane-1-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2/c7-4-5-1-2-6(8)3-5/h5-6H,1-3,8H2/t5-,6+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKTNSCWXNMMDQK-NTSWFWBYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1C#N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C[C@H]1C#N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884006-65-9 | |

| Record name | rac-(1R,3S)-3-aminocyclopentane-1-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1s,3r 3 Aminocyclopentanecarbonitrile and Its Stereoisomers

De Novo Synthetic Routes and Strategies

De novo synthesis of (1S,3R)-3-aminocyclopentanecarbonitrile involves the construction of the cyclopentane (B165970) ring system from acyclic precursors. These methods are often designed to establish the desired stereochemistry during the ring-forming steps or in subsequent functional group manipulations.

Cyclization Approaches

Cyclization reactions are fundamental to the formation of the cyclopentane core. Intramolecular reactions, such as aldol condensations or Dieckmann cyclizations, of appropriately substituted open-chain precursors can be employed to construct the five-membered ring. The stereochemical outcome of these cyclizations can be influenced by the chirality of the starting materials or the use of chiral catalysts. For instance, an intramolecular Michael addition of a nitrogen nucleophile to an α,β-unsaturated ester can form the aminocyclopentane ring, where the stereochemistry can be directed by substituents on the acyclic precursor.

Another powerful approach involves cycloaddition reactions. A notable example is the formal [3+2] cycloaddition between a cyclopropylimine and an alkene, which can be photochemically induced. This method allows for the rapid assembly of functionalized aminocyclopentane derivatives. The stereochemistry of the resulting cyclopentane can be controlled by the geometry of the alkene and the substituents on the cyclopropylimine.

| Cyclization Strategy | Key Reaction Type | Stereochemical Control | Precursor Type |

| Intramolecular Michael Addition | Conjugate Addition | Substrate-controlled | Acyclic amino-α,β-unsaturated ester |

| Dieckmann Cyclization | Intramolecular Condensation | Substrate-controlled | Acyclic dinitrile or diester |

| [3+2] Cycloaddition | Photochemical Cycloaddition | Reagent-controlled | Cyclopropylimine and alkene |

Multistep Synthetic Pathways

Longer, multistep synthetic sequences allow for a higher degree of control over the stereochemistry of the final product. These pathways often involve the sequential introduction of functional groups and chiral centers onto a simpler starting material. A common strategy begins with a commercially available cyclopentane derivative, such as cyclopentenone, which is then elaborated through a series of stereocontrolled reactions.

For example, a multistep synthesis could involve the asymmetric conjugate addition of a nitrogen-containing nucleophile to cyclopentenone, followed by diastereoselective reduction of the ketone and subsequent conversion of a hydroxyl group to a nitrile. Each step in such a sequence must be carefully optimized to maintain and control the desired stereochemistry. Retrosynthetic analysis is a key tool in designing these pathways, allowing for the logical disconnection of the target molecule back to simpler, achiral or readily available chiral starting materials.

Asymmetric Synthesis Techniques

Asymmetric synthesis is paramount for obtaining enantiomerically pure this compound. Various techniques have been developed to achieve this, including the use of chiral starting materials, enzymatic resolutions, and chiral auxiliaries.

Chiral Pool Strategy Utilizing Precursors (e.g., L-Serine, L-Aspartic Acid)

The chiral pool strategy leverages naturally occurring, enantiomerically pure compounds as starting materials. Amino acids, such as L-Serine and L-Aspartic acid, are particularly useful precursors for the synthesis of chiral aminocyclopentane derivatives.

For instance, a synthetic route to a related compound, (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid, has been developed starting from Garner's aldehyde, which is readily prepared from D-serine. This approach establishes one of the chiral centers from the outset. The synthesis proceeds through a Wittig homologation and catalytic hydrogenation to form a key ketone precursor. A subsequent alkylidene carbene 1,5-C-H insertion reaction is then used to construct the cyclopentane ring with high enantiomeric excess. Functional group manipulation can then be employed to arrive at the desired aminocyclopentane structure. A similar strategy could be envisioned for the synthesis of this compound, where the carboxylic acid functionality is ultimately converted to a nitrile.

| Chiral Precursor | Key Intermediate | Ring-Forming Strategy | Relevance to Target Molecule |

| D-Serine | Garner's Aldehyde | Alkylidene Carbene 1,5-C-H Insertion | Establishes the (1S) stereocenter |

| L-Aspartic Acid | Chiral γ-lactam | Not specified in detail | Provides a source of C4 and C5 of the cyclopentane ring |

Enzymatic Resolution and Biocatalysis (e.g., Lipase-Catalyzed N-Acylations, Dynamic Kinetic Resolution)

Enzymatic methods offer a highly selective means of separating enantiomers from a racemic mixture. Lipase-catalyzed N-acylation is a common technique for the kinetic resolution of amines. In this process, a racemic mixture of 3-aminocyclopentanecarbonitrile can be treated with an acylating agent in the presence of a lipase, such as Candida antarctica lipase B (CAL-B). The enzyme will selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. The choice of lipase and reaction conditions is crucial for achieving high enantioselectivity.

Dynamic kinetic resolution (DKR) is an even more powerful technique that can theoretically convert 100% of a racemic starting material into a single enantiomer. DKR combines a kinetic resolution with in situ racemization of the slower-reacting enantiomer. For this to be effective, a suitable racemization catalyst must be employed that does not interfere with the enzymatic resolution. While specific applications of DKR for this compound are not widely reported, the principle is applicable to the synthesis of chiral amines.

| Enzymatic Method | Enzyme Example | Principle | Theoretical Max. Yield |

| Kinetic Resolution | Candida antarctica lipase B (CAL-B) | Enantioselective N-acylation | 50% |

| Dynamic Kinetic Resolution | Lipase + Racemization Catalyst | Enantioselective reaction with in situ racemization | 100% |

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are enantiomerically pure compounds that can be temporarily attached to a substrate to direct the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is removed and can often be recovered.

In the context of synthesizing this compound, a chiral auxiliary could be attached to a cyclopentane precursor to direct the stereoselective introduction of the amino or nitrile group. For example, a chiral oxazolidinone auxiliary can be used to control the stereochemistry of alkylation reactions on a cyclopentanone enolate. The resulting diastereomerically pure product can then be further functionalized, and the auxiliary removed to yield the enantiomerically enriched aminocyclopentane derivative. The choice of auxiliary and the reaction conditions are critical for achieving high diastereoselectivity.

Stereoselective Transformations (e.g., C-H Insertion of Alkylidenecarbenes)

A key strategy for the enantioselective synthesis of cyclopentane rings involves the use of alkylidene carbene C-H insertion reactions. This methodology has been successfully applied to the synthesis of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (ACPD), a derivative closely related to aminocyclopentanecarbonitriles nih.gov. The core of this approach is the intramolecular 1,5-C-H insertion of a carbene, which effectively constructs the five-membered ring with high stereocontrol.

The process begins with a ketone precursor, which is synthesized from a chiral starting material like Garner's aldehyde. This precursor is then treated with a reagent such as lithio(trimethylsilyl)diazomethane. This treatment generates an alkylidene carbene intermediate in situ. The carbene then undergoes an intramolecular C-H insertion, cyclizing to form a cyclopentene product. This key step proceeds with high enantiomeric excess, establishing the desired stereochemistry of the cyclopentane core nih.gov. Subsequent chemical modifications, known as functional group manipulations, are then performed on the cyclopentene intermediate to yield the final target compound, such as the amino acid (1S,3R)-ACPD nih.gov. This method highlights the power of C-H insertion chemistry to create complex chiral scaffolds from acyclic precursors.

| Reaction Type | Key Reagent | Intermediate | Product Type | Stereocontrol | Reference |

| Alkylidene Carbene 1,5-C-H Insertion | Lithio(trimethylsilyl)diazomethane | Alkylidene Carbene | Cyclopentene | High Enantiomeric Excess | nih.gov |

Stereoselective Preparation of Related Cyclopentane Scaffolds

The synthesis of stereochemically diverse cyclopentane derivatives is essential for exploring structure-activity relationships in drug discovery. Methodologies have been developed to access not only the (1S,3R) configuration but also its other stereoisomers and to prepare functionalized derivatives like aminoalcohols and aminocarboxylic acids.

Synthesis of Stereoisomers (e.g., (1R,3S), (1S,3S), (1R,3R) Aminocyclopentanecarbonitriles)

One common approach involves the diastereoselective synthesis followed by resolution. For instance, a racemic intermediate can be reacted with a chiral resolving agent, such as a derivative of tartaric acid, to form diastereomeric salts that can be separated by crystallization nih.gov. Subsequent chemical steps then convert the separated diastereomers into the desired enantiomerically pure final products. Natural products containing aminocyclopentane cores are common, and synthetic efforts towards these molecules have inspired the development of novel technologies for creating these complex structures nih.gov.

Preparation of Functionalized Aminocyclopentane Derivatives (e.g., Aminoalcohols, Aminocarboxylic Acids)

The aminocyclopentane scaffold can be further elaborated with various functional groups, leading to important classes of molecules such as aminoalcohols and aminocarboxylic acids. These derivatives are common building blocks for pharmaceuticals and other biologically active compounds nih.govchemimpex.com.

Aminocyclopentane Aminoalcohols: The synthesis of aminocyclopentanols often employs asymmetric cycloaddition reactions to establish the key stereocenters. For example, the preparation of (1R,3S)-3-amino-1-cyclopentanol can be achieved through a hetero-Diels-Alder reaction between cyclopentadiene and a chiral N-acylhydroxylamine compound googleapis.comgoogle.com. The chirality in the N-acylhydroxylamine directs the stereochemical outcome of the cycloaddition, creating the desired (1R,3S) configuration in the resulting bicyclic intermediate googleapis.comgoogle.com. Subsequent steps involve hydrogenation to reduce the double bond and cleavage of the auxiliary groups to unmask the amino and alcohol functionalities googleapis.comgoogle.com. This route is advantageous due to the availability of the starting materials and the high stereoselectivity of the key reaction google.com.

| Target Compound | Key Reaction | Chiral Source | Precursors | Reference |

| (1R,3S)-3-Aminocyclopentanol | Asymmetric Cycloaddition | N-acylhydroxylamine | Cyclopentadiene, Chiral Hydroxy Acid Ester | googleapis.comgoogle.com |

| Chiral Amino Alcohols | Asymmetric Reductive Amination | Engineered Amine Dehydrogenase | α-hydroxy ketones, Ammonia (B1221849) | frontiersin.org |

Aminocyclopentane Aminocarboxylic Acids: Aminocyclopentane carboxylic acids are another crucial class of derivatives, often serving as constrained analogs of natural amino acids. Synthetic strategies for these compounds can involve the functionalization of a pre-existing cyclopentane ring or building the ring through cyclization reactions google.com. As mentioned previously, an enantioselective synthesis of (1S,3R)-ACPD was achieved using an alkylidene carbene 1,5-C-H insertion nih.gov. Other approaches for synthesizing aminocyclopentane carboxylic acids may start from intermediates like 2-oxocyclopentanecarboxylate, which can be converted into the desired amino acid stereoisomers through reductive amination and resolution techniques nih.gov. Furthermore, the synthesis of other functionalized derivatives, such as (3S,4R)-3-Amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic acid, has been developed from chiral precursors like the Vince lactam, demonstrating the modularity of these synthetic routes nih.gov.

Chemical Reactivity and Transformation Mechanisms of 1s,3r 3 Aminocyclopentanecarbonitrile

Reactivity of the Nitrile Functionality

The nitrile group is a versatile functional group characterized by a carbon-nitrogen triple bond. This feature makes it susceptible to nucleophilic attack at the carbon atom and allows for its conversion into other important functional groups such as amides, carboxylic acids, and primary amines.

Hydrolysis to Carboxylic Acids and Amides

The hydrolysis of nitriles is a fundamental transformation that typically proceeds in two stages: first to an amide, and then to a carboxylic acid (or its carboxylate salt). masterorganicchemistry.com The reaction conditions, specifically the pH, determine the final product. masterorganicchemistry.com

Under acidic conditions, the nitrile is heated with a dilute acid like hydrochloric acid. masterorganicchemistry.com The reaction proceeds through the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom, facilitating the attack by water. The intermediate amide is subsequently hydrolyzed further to yield a carboxylic acid and an ammonium (B1175870) salt. masterorganicchemistry.com

Basic hydrolysis involves heating the nitrile with an aqueous alkali solution, such as sodium hydroxide. masterorganicchemistry.com This process yields a carboxylate salt and ammonia (B1221849) gas. youtube.com To obtain the free carboxylic acid, the reaction mixture must be subsequently acidified with a strong acid. youtube.com

Controlled partial hydrolysis to isolate the amide intermediate can be challenging but is achievable under milder conditions. youtube.com For instance, using an alkaline solution of hydrogen peroxide is a known method for converting nitriles to amides while minimizing further hydrolysis.

| Transformation | Conditions | Products | Citation |

| Full Acidic Hydrolysis | Heat with dilute aq. acid (e.g., HCl) | (1S,3R)-3-Aminocyclopentanecarboxylic acid, Ammonium salt | masterorganicchemistry.com |

| Full Basic Hydrolysis | 1. Heat with aq. base (e.g., NaOH) 2. Acidification | (1S,3R)-3-Aminocyclopentanecarboxylic acid, Ammonia | masterorganicchemistry.comyoutube.com |

| Partial Hydrolysis | Alkaline hydrogen peroxide | (1S,3R)-3-Aminocyclopentanecarboxamide | - |

Reduction to Primary Amines

The nitrile group can be reduced to a primary amine, a transformation that involves the addition of four hydrogen atoms across the carbon-nitrogen triple bond. This reaction is a valuable method for synthesizing amines and, in the case of (1S,3R)-3-aminocyclopentanecarbonitrile, would result in the formation of a diamine.

Several reagents are effective for this reduction. Catalytic hydrogenation is a common method, where the nitrile is treated with hydrogen gas in the presence of a metal catalyst such as Palladium on carbon (Pd/C). Another powerful reducing agent is diisopropylaminoborane, which, when used with a catalytic amount of lithium borohydride, reduces a wide variety of aliphatic and aromatic nitriles in excellent yields. organic-chemistry.org Ammonia-borane has also been shown to be an effective reagent for reducing nitriles to primary amines. organic-chemistry.org This method is noted for its tolerance of many other functional groups. organic-chemistry.org

| Reducing Agent/System | Key Features | Citation |

| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Common industrial method | - |

| Diisopropylaminoborane / cat. LiBH₄ | Reduces a large variety of nitriles in high yields | organic-chemistry.org |

| Ammonia Borane | Tolerant of many functional groups; environmentally benign | organic-chemistry.org |

Reactivity of the Amine Functionality

The primary amine group in this compound is nucleophilic and basic, making it a reactive site for various chemical modifications, including acylation and the introduction of protecting groups.

N-Acylation Reactions

N-acylation is a fundamental reaction of primary amines, leading to the formation of amides. This transformation is widely used to introduce new structural motifs or to protect the amine group during subsequent synthetic steps. fishersci.co.uk The reaction typically involves treating the amine with an acylating agent, such as an acid chloride or an acid anhydride, often in the presence of a base to neutralize the acidic byproduct. This process is a powerful tool for creating amide bonds, which are central to medicinal chemistry and materials science. fishersci.co.uk

Protection/Deprotection Strategies (e.g., Boc-Protection)

In multi-step syntheses, it is often necessary to temporarily block the reactivity of the amine group to prevent it from interfering with reactions at other sites in the molecule. This is achieved using a "protecting group."

One of the most common amine protecting groups is the tert-butoxycarbonyl (Boc) group. organic-chemistry.org The protection reaction is typically carried out using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.orgtotal-synthesis.com The conditions are generally mild and flexible, with high yields often achieved at room temperature. organic-chemistry.org The Boc group is stable under basic, nucleophilic, and reductive conditions, making it compatible with a wide range of subsequent reactions. total-synthesis.commasterorganicchemistry.com

Deprotection, or the removal of the Boc group, is efficiently accomplished under acidic conditions. organic-chemistry.orgkhanacademy.org Reagents such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent are commonly used to cleave the carbamate (B1207046) and regenerate the free amine. organic-chemistry.orgkhanacademy.org This acid-lability makes the Boc group "orthogonal" to other protecting groups like Fmoc (removed with base) and Cbz (removed by hydrogenolysis), which is a key strategy in complex syntheses. masterorganicchemistry.com

| Process | Reagent(s) | Typical Conditions | Citation |

| Boc-Protection | Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., NaOH, DMAP) | Water, THF, or ACN; Room temperature to 40°C | organic-chemistry.orgtotal-synthesis.com |

| Boc-Deprotection | Strong acid (e.g., TFA, HCl) | Organic solvent (e.g., Dichloromethane, Ethyl acetate); Room temperature | organic-chemistry.orgkhanacademy.org |

Nucleophilic Substitution Reactions (e.g., SN1, SN2 Mechanisms)

Nucleophilic substitution reactions involve a nucleophile replacing a leaving group on a substrate. libretexts.orgyoutube.com In the context of this compound, the primary amine functionality is itself a potent nucleophile. It can readily participate in substitution reactions by attacking electrophilic carbon centers. For instance, it can react with alkyl halides in N-alkylation reactions to form secondary or tertiary amines.

The mechanisms for nucleophilic substitution are broadly classified as Sₙ2 (bimolecular) and Sₙ1 (unimolecular). youtube.com

Sₙ2 Mechanism: This is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. The reaction rate depends on the concentration of both the nucleophile and the substrate. youtube.com Sₙ2 reactions are sensitive to steric hindrance and proceed with an inversion of stereochemistry at the reaction center. The amine group of this compound would act as the nucleophile in such a reaction.

Sₙ1 Mechanism: This is a two-step process that proceeds through a carbocation intermediate. The first, rate-limiting step is the departure of the leaving group to form the carbocation. youtube.com In the second step, the nucleophile rapidly attacks the carbocation. The rate of an Sₙ1 reaction depends only on the concentration of the substrate. youtube.com These reactions are favored for tertiary substrates that can form stable carbocations and typically result in a mixture of stereoisomers (racemization). While the title compound itself would not be the substrate for an Sₙ1 reaction (as it lacks a leaving group), a derivative, such as (1S,3R)-3-halocyclopentanecarbonitrile, could potentially undergo substitution via this pathway.

Electrophilic Reactions

The primary amine group in this compound is a nucleophilic center and is therefore susceptible to reactions with a variety of electrophiles. Common electrophilic reactions involving the amino group include acylation and alkylation.

Acylation reactions, for instance with acyl chlorides or anhydrides, would lead to the formation of the corresponding N-acyl derivatives. Similarly, alkylation with alkyl halides would yield secondary or tertiary amines, depending on the reaction conditions and the stoichiometry of the reactants.

A more complex electrophilic reaction involving both the amino and nitrile functionalities is the Houben-Hoesch reaction, which can occur with amino-nitriles in the presence of a strong acid catalyst. nih.gov In this reaction, the nitrile group is activated by the acid to form a highly electrophilic nitrilium ion. This electrophile can then attack an aromatic ring, if present in the reaction mixture, leading to the formation of a ketone after hydrolysis. For amino-nitriles, the reaction proceeds through a dicationic superelectrophilic intermediate, which enhances the reactivity of the nitrile towards weak nucleophiles like benzene. nih.gov While specific studies on this compound are not prevalent, the general mechanism for a similar amino-nitrile is outlined below.

| Reaction Type | Reagents | Product Type | Key Intermediate |

| Acylation | Acyl chloride, Base | N-acyl-3-aminocyclopentanecarbonitrile | - |

| Alkylation | Alkyl halide, Base | N-alkyl-3-aminocyclopentanecarbonitrile | - |

| Houben-Hoesch | Aromatic compound, Strong acid (e.g., CF3SO3H) | Aryl ketone derivative | Dicationic nitrilium ion |

Rearrangement Reactions

While specific rearrangement reactions of this compound are not extensively documented in the literature, the structural features of the molecule suggest the possibility of several classical rearrangement reactions under appropriate conditions. These reactions often involve the migration of a group to an electron-deficient atom.

One such potential rearrangement is the Beckmann rearrangement , which involves the conversion of an oxime to an amide. wikipedia.org If the nitrile group of this compound were to be converted to a ketoxime, for example through a multi-step synthesis, treatment with acid could induce a rearrangement. The stereochemistry of the oxime would determine which of the adjacent carbon atoms migrates. wikipedia.org

Another possibility, though requiring significant synthetic modification, is the Curtius rearrangement . This reaction involves the thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate, which can then be trapped by various nucleophiles. mdpi.com If the nitrile group were hydrolyzed to a carboxylic acid and subsequently converted to an acyl azide, a Curtius rearrangement could potentially lead to the formation of a diaminocyclopentane derivative.

It is important to note that these are hypothetical reaction pathways based on the functional groups present in the molecule. The feasibility of these rearrangements would depend on the specific reaction conditions and the synthesis of the necessary precursors.

| Rearrangement Type | Precursor Functional Group | Key Intermediate | Potential Product Type |

| Beckmann | Ketoxime | Nitrilium ion | Lactam |

| Curtius | Acyl azide | Isocyanate | Amine, Urethane, or Urea derivative |

Mechanism-Based Inactivation Chemistry Involving Chemical Transformations

Mechanism-based inactivators are compounds that are converted by their target enzyme into a reactive species that then irreversibly inhibits the enzyme. nih.gov The chemical functionalities of this compound, particularly the primary amine, suggest its potential to participate in such inactivation mechanisms, often involving initial Schiff base formation.

Schiff Base Formation: The primary amine of this compound can react with aldehydes or ketones, such as the pyridoxal (B1214274) phosphate (B84403) (PLP) cofactor found in many aminotransferases, to form an imine, also known as a Schiff base. libretexts.orgnih.gov This reaction is a key step in the catalytic cycle of these enzymes and is also the initial step in the mechanism-based inactivation by many inhibitors.

Tautomerization: Following Schiff base formation, tautomerization can occur. For instance, an aldimine can tautomerize to a ketimine. mdpi.com This process involves the migration of a proton and a shift in the position of the double bond. In the context of enzyme inactivation, this tautomerization can be a crucial step in generating a more reactive species.

Covalent Adduct Formation: The ultimate step in mechanism-based inactivation is the formation of a stable covalent bond between the inhibitor and the enzyme. nih.gov The reactive species generated from this compound, potentially after Schiff base formation and tautomerization, could be an electrophile that reacts with a nucleophilic residue in the enzyme's active site. This covalent adduct formation leads to the irreversible inactivation of the enzyme. While direct evidence for this compound as a mechanism-based inactivator is not available, the reactivity of its amino group is a strong indicator of its potential to engage in such a pathway.

| Transformation Step | Reactants | Intermediate/Product | Significance in Inactivation |

| Schiff Base Formation | This compound + Aldehyde/Ketone (e.g., PLP) | Imine (Schiff Base) | Initial binding and activation within the enzyme active site. |

| Tautomerization | Schiff Base | Tautomer (e.g., Ketimine) | Generation of a potentially more reactive intermediate. |

| Covalent Adduct Formation | Reactive Intermediate + Enzyme Nucleophile | Covalent Enzyme-Inhibitor Adduct | Irreversible inactivation of the enzyme. |

Application in Advanced Organic Synthesis As a Chiral Building Block

Construction of Complex Chiral Organic Molecules

The primary utility of (1S,3R)-3-aminocyclopentanecarbonitrile lies in its role as a foundational element for synthesizing complex chiral structures. As a chiral building block, it introduces two stereocenters into a target molecule in a single, efficient step. Organic chemists leverage such building blocks to avoid lengthy and often low-yielding asymmetric syntheses or chiral resolutions later in a synthetic sequence. The cyclopentane (B165970) framework imparts conformational rigidity, which is often a desirable trait in drug design as it can lead to higher binding affinity and selectivity for biological targets. The amino and nitrile groups serve as versatile synthetic handles that can be elaborated into a variety of other functionalities, enabling the assembly of intricate molecular architectures.

Role in the Synthesis of Bioactive Molecule Scaffolds

The stereochemically defined scaffold of this compound is a key starting point for various classes of bioactive molecules. Its rigid five-membered ring is a common motif in many natural products and pharmaceuticals.

The nitrile functionality of this compound can be hydrolyzed to a carboxylic acid, yielding (1S,3R)-3-aminocyclopentanecarboxylic acid. This product is a non-proteinogenic, conformationally constrained β-amino acid. The incorporation of such cyclic β-amino acids into peptide chains is a powerful strategy for creating peptidomimetics and foldamers with enhanced properties. nih.govsemanticscholar.org Peptides containing these building blocks often exhibit well-defined and stable secondary structures, such as helices and turns, due to the restricted rotation of the cyclopentane backbone. wisc.edu This structural pre-organization can lead to increased potency, selectivity, and, crucially, enhanced resistance to proteolytic degradation compared to natural peptides, making them attractive candidates for therapeutic development. nih.gov The scalable synthesis of related 2-aminocyclopentanecarboxylic acid stereoisomers has been developed specifically to provide a "toolbox" for this area of peptide foldamer chemistry. acs.orgresearchgate.net

| Precursor | Key Transformation | Resulting Building Block | Application |

|---|---|---|---|

| This compound | Nitrile Hydrolysis | (1S,3R)-3-Aminocyclopentanecarboxylic acid | Synthesis of conformationally constrained peptides and foldamers with enhanced stability. nih.govwisc.edu |

As mentioned, the hydrolysis of this compound directly affords (1S,3R)-3-aminocyclopentanecarboxylic acid, which is itself a valuable non-proteinogenic amino acid. This class of amino acids is of significant interest in medicinal chemistry. Another important bioactive molecule in this class is (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (ACPD), a potent and selective agonist at metabotropic glutamate receptors, which has been studied for its potential in neuroscience. nih.gov The synthesis of such substituted cyclopentane amino acids highlights the importance of the aminocyclopentane scaffold as a core structure for neurologically active compounds.

Carbocyclic nucleoside analogues, where the furanose oxygen of the ribose ring is replaced by a methylene group, are an important class of antiviral and anticancer agents. bohrium.com This modification imparts greater stability against enzymatic degradation. Chiral aminocyclopentane derivatives are ideal precursors for these ribose isosteres. For instance, chiral cyclopentenol derivatives can be used as key intermediates for the synthesis of biologically active carbocyclic nucleosides. nih.govusu.edu Synthetic routes have been developed to produce these analogues by coupling a functionalized cyclopentane ring with various five-membered heterocyclic nucleobases. nih.gov this compound can serve as a precursor to the necessary carbocyclic core. The nitrile group can be reduced to a primary amine or converted to a hydroxymethyl group, while the existing amino group can be transformed or used as an attachment point for the nucleobase, providing a versatile entry into this important class of therapeutic agents. bohrium.comnih.govresearchgate.net

Derivatization Strategies for Chemical Library Synthesis and Exploration of Chemical Space

The generation of compound libraries for high-throughput screening is a cornerstone of modern drug discovery. nih.govmdpi.com Scaffolds with multiple, orthogonally reactive functional groups are highly prized for this purpose. This compound possesses two distinct functional handles—the primary amine and the nitrile—which can be selectively modified to generate a diverse library of analogues. This strategy has been successfully applied to similar scaffolds, such as 4-aminocyclopentane-1,3-diols, to create screening libraries with significant molecular diversity.

The amino group can be readily derivatized via:

Acylation: Reaction with a wide range of carboxylic acids, sulfonyl chlorides, and isocyanates to form amides, sulfonamides, and ureas.

Alkylation: Reaction with alkyl halides to produce secondary and tertiary amines.

Reductive Amination: Reaction with aldehydes and ketones to yield substituted amines.

The nitrile group offers a separate set of derivatization possibilities:

Hydrolysis: Conversion to a carboxylic acid, which can then be used in amide coupling reactions.

Reduction: Transformation into a primary amine, providing a new site for derivatization.

Reaction with Organometallics: Addition of Grignard or organolithium reagents to form ketones after hydrolysis.

By systematically combining these reactions, a large and diverse library of compounds can be synthesized around the rigid, chiral cyclopentane core, enabling a thorough exploration of the surrounding chemical space for biological activity.

| Functional Group | Reaction Type | Resulting Moiety |

|---|---|---|

| Amino Group (-NH₂) | Acylation | Amide, Sulfonamide, Urea |

| Alkylation | Secondary/Tertiary Amine | |

| Reductive Amination | Substituted Amine | |

| Nitrile Group (-CN) | Hydrolysis | Carboxylic Acid |

| Reduction | Aminomethyl Group | |

| Reaction with Organometallics | Ketone |

Contributions to Asymmetric Catalysis (as a ligand or catalyst component)

Chiral ligands are essential components of catalysts used in asymmetric synthesis to produce enantiomerically pure compounds. nih.govresearchgate.net The structural features of this compound make it an attractive scaffold for the development of novel chiral ligands. Its rigid backbone can effectively translate chiral information to a metal's coordination sphere, thereby controlling the stereochemical outcome of a reaction.

While direct applications of this compound as a ligand are not extensively documented, its structure is analogous to privileged scaffolds used in asymmetric catalysis, such as chiral 1,2-amino alcohols. researchgate.net The nitrile and amino groups can be chemically modified to introduce coordinating atoms like phosphorus or additional nitrogen or oxygen atoms. For example, reduction of the nitrile to a primary amine would yield a chiral 1,3-diamine, a common ligand motif. Alternatively, conversion to an amino alcohol would provide another well-established ligand class. The resulting bidentate or tridentate ligands could coordinate to transition metals like rhodium, palladium, or iridium to create catalysts for a range of asymmetric transformations, including hydrogenations, C-H activations, and cyclopropanations. organic-chemistry.orgmdpi.com The defined stereochemistry and conformational rigidity of the cyclopentane ring are ideal attributes for a ligand scaffold designed to induce high levels of enantioselectivity.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations on Molecular Conformation and Stability

Quantum chemical calculations are a cornerstone of modern chemical research, providing deep insights into molecular structure and energetics. For (1S,3R)-3-Aminocyclopentanecarbonitrile, these methods could be employed to determine the most stable three-dimensional arrangements of the atoms (conformations) and to quantify their relative stabilities.

Typically, this would involve using computational methods such as Density Functional Theory (DFT) or ab initio calculations (like Møller-Plesset perturbation theory or Coupled Cluster) to perform a conformational search. This search would explore the potential energy surface of the molecule by systematically rotating the flexible bonds, particularly the C-N bond of the amino group and the C-C bond of the cyano group. The cyclopentane (B165970) ring itself can adopt various puckered conformations (envelope, twist), and quantum chemical calculations would identify the most energetically favorable pucker and the preferred orientations (axial vs. equatorial) of the amino and cyano substituents. For each identified stable conformation (local minimum on the potential energy surface), the calculations would provide its electronic energy, enthalpy, and Gibbs free energy, allowing for a quantitative comparison of their relative stabilities at a given temperature.

Structure-Reactivity Relationships (SRR) Analysis

Structure-Reactivity Relationships (SRR) aim to correlate the chemical structure of a molecule with its reactivity. This is often achieved through the use of quantitative structure-activity relationship (QSAR) models or by applying established principles like the Hammett equation to understand how modifications to the molecular structure affect its chemical behavior.

Hammett Equation and Substituent Effects

The Hammett equation is a powerful tool for quantifying the effect of substituents on the reactivity of aromatic compounds. It relates the rate or equilibrium constant of a reaction for a substituted compound to that of the unsubstituted parent compound through substituent-specific (σ) and reaction-specific (ρ) parameters.

Direct application of the classical Hammett equation to this compound is not feasible as it is an aliphatic, non-aromatic compound. The equation is specifically derived for meta- and para-substituted benzene derivatives. However, the underlying principles of substituent effects—inductive and resonance effects—are universal. For derivatives of this compound, one could theoretically study the impact of adding substituents to the cyclopentane ring. Computational methods could be used to calculate properties that reflect electron distribution, such as atomic charges or molecular electrostatic potentials, to predict how a substituent might influence the reactivity of the amino or cyano groups.

Transition State Analysis and Reaction Energetics

Understanding a chemical reaction requires detailed knowledge of the transition state—the highest energy point along the reaction pathway. Computational chemistry provides methods to locate and characterize these fleeting structures. For a hypothetical reaction involving this compound, such as an N-acylation of the amino group or a hydrolysis of the cyano group, quantum chemical calculations could be used to model the entire reaction coordinate.

This involves identifying the structures of the reactants, products, and the transition state connecting them. By calculating the energies of these species, key thermodynamic and kinetic parameters can be determined. The difference in energy between the reactants and products gives the reaction energy (enthalpy or Gibbs free energy), indicating whether the reaction is exothermic or endothermic. The energy difference between the reactants and the transition state determines the activation energy barrier, which is the primary factor controlling the reaction rate.

Electronic Factors Influencing Reactivity

The reactivity of this compound is governed by the electronic properties of its functional groups: the nucleophilic amino group and the electrophilic carbon of the cyano group. Computational methods can quantify these properties. For instance, calculating the distribution of electron density and the molecular electrostatic potential can identify regions of the molecule that are electron-rich (and thus susceptible to electrophilic attack) or electron-poor (susceptible to nucleophilic attack).

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the step-by-step pathway of a chemical reaction, known as the reaction mechanism. For this compound, one could model its reaction with various reagents to understand the precise sequence of bond-making and bond-breaking events.

Advanced Spectroscopic and Analytical Methodologies for Stereochemical Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Configurational and Conformational Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical tool for elucidating the structure of organic compounds, including the relative configuration and conformational preferences of molecules. nih.govauremn.org.br For (1S,3R)-3-Aminocyclopentanecarbonitrile, ¹H and ¹³C NMR spectroscopy, complemented by two-dimensional techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and NOESY (Nuclear Overhauser Effect Spectroscopy), provides detailed information about the cyclopentane (B165970) ring's structure.

The relative cis or trans orientation of the amino and cyano groups significantly influences the chemical shifts (δ) and scalar coupling constants (J-values) of the ring protons. In the (1S,3R) isomer, the amino and cyano groups are in a trans relationship. This arrangement dictates the preferred conformation of the five-membered ring, which typically adopts a puckered envelope or twist conformation to minimize steric strain. researchgate.net

The spatial proximity of protons can be determined through NOESY experiments. For the trans isomer, NOE correlations would be expected between protons on the same face of the ring, which helps in assigning the relative stereochemistry. For instance, the proton at C1 would show NOE correlations to specific protons at C2 and C5, which would differ from the correlations observed for the cis diastereomer, (1S,3S)-3-Aminocyclopentanecarbonitrile.

Furthermore, the magnitude of the vicinal coupling constants (³JHH) between adjacent protons on the cyclopentane ring is dependent on the dihedral angle between them, as described by the Karplus equation. By analyzing these coupling constants, the dominant conformation of the ring can be inferred. nih.gov The combination of experimental NMR data with quantum chemical calculations can provide a more robust assignment of both configuration and conformation. nih.gov

Table 1: Hypothetical ¹H NMR Data for Stereoisomers of 3-Aminocyclopentanecarbonitrile Note: This table presents illustrative data to highlight expected differences between isomers. Actual chemical shifts are dependent on solvent and experimental conditions.

| Proton | Expected δ (ppm) for (1S,3R)-trans | Expected δ (ppm) for (1S,3S)-cis | Key Coupling Constants (³JHH) |

|---|---|---|---|

| H1 | 3.0 - 3.2 | 3.1 - 3.3 | J(H1,H2), J(H1,H5) |

| H2a, H2b | 1.8 - 2.1 | 1.9 - 2.2 | J(H2a,H2b), J(H2,H3) |

| H3 | 3.5 - 3.7 | 3.6 - 3.8 | J(H3,H2), J(H3,H4) |

| H4a, H4b | 1.9 - 2.2 | 2.0 - 2.3 | J(H4a,H4b), J(H4,H5) |

Chiral Chromatography (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC)) for Enantiomeric Purity Determination

Chiral chromatography is a cornerstone technique for separating enantiomers and determining the enantiomeric purity of a chiral substance. nih.govgcms.cz Since enantiomers possess identical physical properties in an achiral environment, their separation requires a chiral environment, which is typically provided by a chiral stationary phase (CSP) in HPLC or GC. nih.gov

For the analysis of this compound, a chiral HPLC method would be developed to separate it from its enantiomer, (1R,3S)-3-Aminocyclopentanecarbonitrile. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used and have proven effective for a broad range of chiral compounds. nih.gov The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.

The enantiomeric excess (e.e.) of a sample can be accurately quantified by integrating the peak areas of the two enantiomers in the chromatogram. This is a critical quality control parameter in pharmaceutical development, where often only one enantiomer possesses the desired therapeutic activity while the other may be inactive or have undesirable effects. americanpharmaceuticalreview.commdpi.com

Gas chromatography on a chiral column can also be employed, often after derivatization of the amino group to increase volatility and improve separation. Cyclodextrin-based CSPs are commonly used in chiral GC. gcms.cz

Table 2: Illustrative Chiral HPLC Separation Data Column: Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)); Mobile Phase: Hexane/Isopropanol/Diethylamine (80:20:0.1); Flow Rate: 1.0 mL/min; Detection: UV at 210 nm.

| Compound | Retention Time (t_R) (min) |

|---|---|

| (1R,3S)-3-Aminocyclopentanecarbonitrile | 8.5 |

X-Ray Crystallography for Absolute Stereochemistry Determination

Single-crystal X-ray crystallography is considered the definitive method for determining the three-dimensional structure of a crystalline compound, providing unambiguous proof of its absolute stereochemistry. springernature.comnih.gov This technique requires a single crystal of high quality. The diffraction of X-rays by the crystal lattice produces a unique diffraction pattern that can be used to calculate a three-dimensional map of the electron density within the molecule. soton.ac.uk

To determine the absolute configuration, the phenomenon of anomalous dispersion (or anomalous scattering) is utilized. thieme-connect.de When the X-ray wavelength is near the absorption edge of an atom in the crystal, the scattering factor of that atom becomes a complex number. thieme-connect.de This leads to measurable differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l), which would otherwise be identical. By analyzing these intensity differences (the Bijvoet method), the absolute configuration of the molecule can be determined without reference to any other chiral compound. researchgate.net Recent advances have made it possible to determine the absolute structure even for light-atom molecules without a traditional heavy atom. researchgate.net

For this compound, obtaining a suitable crystal, possibly of a salt or derivative, would allow for the unequivocal determination of its absolute configuration, confirming the 'S' configuration at C1 and the 'R' configuration at C3. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (1S,3R)-3-Aminocyclopentanecarbonitrile, and how is stereochemical purity ensured?

- Methodological Answer : The synthesis typically involves multi-step procedures starting from chiral precursors. For example, L-aspartic acid derivatives can be used to introduce the amino group, followed by cyclization and nitrile group incorporation via nucleophilic substitution or cyanation reactions. Catalytic hydrogenation with palladium on carbon or asymmetric catalysis ensures stereochemical control . Purification via recrystallization or chiral chromatography (e.g., using amylose-based columns) confirms enantiomeric excess (>98% ee) .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- Structural Confirmation : ¹H/¹³C NMR (e.g., δ ~120 ppm for nitrile carbon), DEPT, and 2D-COSY experiments resolve cyclopentane ring conformation and substituent positions .

- Purity Assessment : HPLC with a chiral stationary phase (e.g., Chiralpak IA) quantifies enantiopurity. Mass spectrometry (HRMS) validates molecular weight .

- Crystallography : Single-crystal X-ray diffraction provides absolute stereochemistry confirmation .

Q. How does the nitrile group influence the compound’s reactivity in downstream derivatization?

- Methodological Answer : The nitrile group enables versatile transformations:

- Hydrolysis : Acidic/basic conditions convert it to carboxylic acid or amide (e.g., H₂SO₄/H₂O for acid; H₂O₂/NaOH for amide) .

- Reduction : Catalytic hydrogenation (e.g., Raney Ni) yields primary amines, useful for peptide coupling .

Stability under these conditions should be monitored via TLC or in situ FTIR .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies often arise from stereochemical impurities or assay variability.

- Reanalysis : Reproduce assays (e.g., enzyme inhibition) with rigorously purified batches (≥99% ee) .

- Comparative Studies : Test diastereomers (e.g., (1S,3S)-isomer) to isolate stereospecific effects .

- Meta-Analysis : Cross-reference data from peer-reviewed studies using standardized protocols (e.g., IC₅₀ values under fixed pH/temperature) .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer :

- Docking Simulations : Use software like AutoDock Vina to model binding to enzymes (e.g., aminopeptidases). Focus on hydrogen bonding between the amino group and catalytic residues .

- MD Simulations : Assess conformational stability in aqueous vs. lipid membranes (e.g., GROMACS with CHARMM36 force field) .

- QSAR : Correlate nitrile electronegativity with bioactivity using Hammett constants .

Q. What experimental designs optimize stability studies under physiological conditions?

- Methodological Answer :

- pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24–72 hours; monitor degradation via UPLC-MS .

- Thermal Stability : Use DSC/TGA to determine decomposition thresholds (e.g., >150°C for nitrile group stability) .

- Light Sensitivity : Expose to UV-Vis light (300–800 nm) and quantify photodegradation products .

Q. How do solvent systems affect crystallization for X-ray analysis?

- Methodological Answer :

- Screening : Use vapor diffusion (e.g., 1:1 DCM/methanol) or slow evaporation with polarity gradients .

- Additives : Introduce co-crystallants like crown ethers to stabilize the cyclopentane ring .

- Cryocooling : Flash-freeze crystals in liquid N₂ with 20% glycerol as cryoprotectant for data collection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.